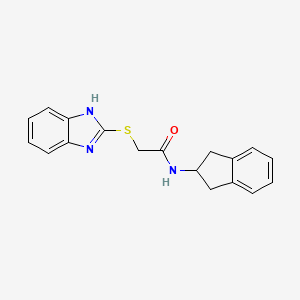![molecular formula C17H15F4NO4 B4854587 N-[2-fluoro-5-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B4854587.png)
N-[2-fluoro-5-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide
Overview
Description
N-[2-fluoro-5-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide, commonly known as FTB or FTB Biochemical, is a chemical compound that has gained significant attention in the scientific research community. FTB Biochemical is a potent and selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which plays a crucial role in the regulation of insulin signaling and glucose homeostasis.
Mechanism of Action
FTB Biochemical acts as a competitive inhibitor of N-[2-fluoro-5-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide, binding to the catalytic site of the enzyme and preventing its dephosphorylation activity. This results in the activation of insulin signaling pathways, leading to increased glucose uptake and metabolism in peripheral tissues such as skeletal muscle and adipose tissue. FTB Biochemical also modulates other signaling pathways, including those involved in inflammation and cancer, through its inhibition of N-[2-fluoro-5-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide.
Biochemical and Physiological Effects
FTB Biochemical has been shown to have significant biochemical and physiological effects in animal models of diabetes and obesity. In these models, FTB Biochemical improves insulin sensitivity and glucose tolerance, reduces body weight and adiposity, and improves lipid metabolism. FTB Biochemical has also been shown to have anti-inflammatory and anti-cancer effects, through its modulation of various signaling pathways.
Advantages and Limitations for Lab Experiments
FTB Biochemical has several advantages for use in lab experiments, including its high potency and selectivity for N-[2-fluoro-5-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide, its well-characterized mechanism of action, and its availability in high purity and yield. However, FTB Biochemical also has some limitations, including its low solubility in aqueous solutions, which can limit its use in certain assays, and its potential toxicity at high doses.
Future Directions
There are several future directions for research on FTB Biochemical, including its potential use in combination with other drugs or therapies for the treatment of diabetes, obesity, and cancer. FTB Biochemical may also have applications in other diseases or conditions where N-[2-fluoro-5-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide is dysregulated, such as cardiovascular disease and neurodegenerative diseases. Further research is needed to fully understand the biochemical and physiological effects of FTB Biochemical, as well as its potential limitations and toxicity in humans.
Scientific Research Applications
FTB Biochemical has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and obesity. N-[2-fluoro-5-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide is a negative regulator of insulin signaling, and its inhibition by FTB Biochemical has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes and obesity. FTB Biochemical has also been investigated for its potential anti-inflammatory and anti-cancer properties, as N-[2-fluoro-5-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide is involved in the regulation of various signaling pathways that are dysregulated in these diseases.
properties
IUPAC Name |
N-[2-fluoro-5-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F4NO4/c1-24-13-6-9(7-14(25-2)15(13)26-3)16(23)22-12-8-10(17(19,20)21)4-5-11(12)18/h4-8H,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXITZXRLMMDKKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F4NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-fluoro-5-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-allyl-3-[(2-chlorobenzyl)thio]-5-(cyclohexylmethyl)-4H-1,2,4-triazole](/img/structure/B4854514.png)

![N-[3-chloro-4-(difluoromethoxy)phenyl]-2-[(4-propoxy-2-pyrimidinyl)thio]acetamide](/img/structure/B4854540.png)
![{[5-(4-ethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B4854543.png)
![3-(chloromethyl)-5-[4-methoxy-3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B4854552.png)
![3-[4-oxo-4-(10H-phenothiazin-10-yl)butyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4854562.png)

![4-[2-(3,4-dimethoxyphenyl)ethyl]-5-(9H-xanthen-9-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4854577.png)

![5-(3,4-dimethoxyphenyl)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4854589.png)
![4-{[2-(2-methoxyphenoxy)butanoyl]amino}benzamide](/img/structure/B4854592.png)
![4-methoxy-N-[2-(methoxymethyl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]benzamide](/img/structure/B4854605.png)
